- Manganese-catalyzed transfer semihydrogenation of internal alkynes to E-alkenes with iPrOH as hydrogen source, Catalysis Science & Technology, 2022, 12(9), 3004-3015
Cas no 93-91-4 (Benzoylacetone)
Benzoylacetone Chemical and Physical Properties
Names and Identifiers
-
- 1-Benzoylacetone
- 1-Phenyl-1,3-butanedione
- Benzoylacetone, (1-Phenyl-1,3-butanedione)
- Benzoylacetone
- 1-Benzoyl-2-propanone
- 1-phenyl-3-butanedione
- 1-phenyl-butane-1,3-dione
- 2-Propanone, benzoyl-
- 3-Butanedione,1-phenyl-1
- -Acetylacetophenone
- alpha-Acetylacetophenone
- Benzoyl-aceton Benzoylpropanone
- OMEGA-ACETYL ACETOPHENONE
- A-ACETYLHYPNONE
- A-ACETYLACETOPHENONE
- A-ACETYLMETHYL PHENYL KETONE
- ACETOACETOPHENONE
- ACETYLBENZOYLMETHANE
- METHYL PHENACYL KETONE
- AURORA 9175
- 1-BENZOYLACETONE CRYSTALLINE
- 1,3-Butanedione, 1-phenyl-
- 1-Phenylbutane-1,3-dione
- Benzoyl propanone
- α-Acetyl acetophenone
- 1-Phenyl-1,3-butanedione (ACI)
- 1-Methyl-3-phenyl-1,3-propanedione
- 1-Phenylbutan-1,3-dione
- 2-Acetylacetophenone
- 4-Oxo-4-phenylbutan-2-one
- 4-Phenyl-2,4-butanedione
- NSC 100655
- NSC 4015
- NSC 404283
- NSC 405722
- NSC 405723
- NSC 405724
- NSC 83580
- NSC 83581
- NSC 87898
- NSC 88942
- NSC 97232
- NSC 97233
- α-Acetylacetophenone
-
- MDL: MFCD00008786
- Inchi: 1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
- InChI Key: CVBUKMMMRLOKQR-UHFFFAOYSA-N
- SMILES: O=C(CC(C)=O)C1C=CC=CC=1
- BRN: 742413
Computed Properties
- Exact Mass: 162.06800
- Monoisotopic Mass: 162.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 34.1A^2
Experimental Properties
- Color/Form: Powder
- Density: 1.09 g/mL at 25 °C(lit.)
- Melting Point: 57.0 to 60.0 deg-C
- Boiling Point: 262°C(lit.)
- Flash Point: 260-262℃
- Refractive Index: 1.5678 (estimate)
- Solubility: 0.38g/l insoluble
- Water Partition Coefficient: Insoluble
- PSA: 34.14000
- LogP: 1.84840
- FEMA: 2422
- Solubility: Soluble in ethanol, ether and concentrated alkali solution, slightly soluble in cold water.
- Sensitiveness: Sensitive to humidity
Benzoylacetone Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- RTECS:EK3540200
- TSCA:Yes
- Storage Condition:Inert atmosphere,Room Temperature
Benzoylacetone Customs Data
- HS CODE:29143900
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Benzoylacetone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 106600-1g |
Benzoyl acetone |
93-91-4 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 106600-10g |
Benzoyl acetone |
93-91-4 | 98% | 10g |
£15.00 | 2022-02-28 | |
| Fluorochem | 106600-25g |
Benzoyl acetone |
93-91-4 | 98% | 25g |
£25.00 | 2022-02-28 | |
| Fluorochem | 106600-100g |
Benzoyl acetone |
93-91-4 | 98% | 100g |
£60.00 | 2022-02-28 | |
| Alichem | A019108083-250g |
1-Phenylbutane-1,3-dione |
93-91-4 | 98% | 250g |
$200.56 | 2023-08-31 | |
| Alichem | A019108083-500g |
1-Phenylbutane-1,3-dione |
93-91-4 | 98% | 500g |
$386.10 | 2023-08-31 | |
| Alichem | A019108083-1000g |
1-Phenylbutane-1,3-dione |
93-91-4 | 98% | 1000g |
$710.70 | 2023-08-31 | |
| Chemenu | CM157321-500g |
Benzoylacetone |
93-91-4 | 95+% | 500g |
$365 | 2021-06-17 | |
| Chemenu | CM157321-1000g |
Benzoylacetone |
93-91-4 | 95+% | 1000g |
$645 | 2021-06-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R052482-100g |
Benzoylacetone |
93-91-4 | 98% | 100g |
¥667 | 2024-05-20 |
Benzoylacetone Production Method
Production Method 1
Production Method 2
1.2 12 h, rt
- Modified o-methyl-substituted IBX: room temperature oxidation of alcohols and sulfides in common organic solvents, Tetrahedron Letters, 2008, 49(1), 80-84
Production Method 3
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
- The regioselective preparation of 1,3-diketones, Tetrahedron Letters, 2002, 43(16), 2945-2948
Production Method 4
- Preparation method of organic intermediate benzoylacetone, China, , ,
Production Method 5
1.2 Solvents: Dimethylformamide ; 1 h, rt
1.3 Reagents: Copper sulfate Solvents: Methanol , Water ; 1.5 h, 60 °C
- Propargyl Bromide as an Excellent α-Bromoacetone Equivalent: Convenient and New Route to α-Aroylacetones, Journal of Organic Chemistry, 2006, 71(1), 349-351
Production Method 6
Production Method 7
1.2 Reagents: Ammonium chloride Solvents: Water
- A Tandem Reaction Initiated by 1,4-Addition of Bis(iodozincio)methane for 1,3-Diketone Formation, Journal of the American Chemical Society, 2010, 132(2), 432-433
Production Method 8
- Preparation and utilization of a macromolecular analog of N-tert-butyl-N-ethylamine as a reusable amide base, Journal of Organic Chemistry, 1989, 54(3), 723-6
Production Method 9
Production Method 10
- Choline Chloride.2ZnCl2: an excellent reagent for regioselective conversion of epoxides to vicinal-chlorohydrins, Indo American Journal of Pharmaceutical Research, 2015, 5(2), 760-766
Production Method 11
- Dendrimer-like core cross-linked micelle stabilized ultra-small gold nanoclusters as a robust catalyst for aerobic oxidation of α-hydroxy ketones in water, Green Chemistry, 2016, 18(12), 3647-3655
Production Method 12
- New montmorillonite silylpropylethylenediamine palladium(II) complex in oxidation of terminal olefins, Journal of Molecular Catalysis, 1992, 75(2), 141-6
Production Method 13
- Synthesis of 1,3-dicarbonyl compounds by the oxidation of 3-hydroxycarbonyl compounds with Corey-Kim reagent, Synthesis, 1988, (3), 178-83
Production Method 14
- Ionic liquid promoted selective debromination of α-bromoketones under microwave irradiation, Tetrahedron, 2007, 63(1), 155-159
Production Method 15
1.2 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ; 30 min, rt
- Proline-catalyzed aldol reactions of acyl cyanides with acetone: an efficient and convenient synthesis of 1,3-diketones, Tetrahedron Letters, 2005, 46(50), 8785-8788
Production Method 16
1.2 Reagents: Acetic-d3 acid ; 25 °C
- 1,4-Addition of Bis(iodozincio)methane to α,β-Unsaturated Ketones: chemical and Theoretical/Computational Studies, Chemistry - A European Journal, 2010, 16(34), 10474-10481
Production Method 17
Production Method 18
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors, Bioorganic & Medicinal Chemistry Letters, 2014, 24(6), 1581-1588
Production Method 19
- Selective oxidation of aryl ketones to α-diketones with 4-aminoperoxybenzoic acid supported on silica gel in presence of air, Monatshefte fuer Chemie, 2004, 135(11), 1409-1413
Production Method 20
Benzoylacetone Raw materials
- 4-phenylbutan-2-one
- 4-Phenyl-3-butyn-2-one
- 2-(morpholin-4-yl)-2-phenylacetonitrile
- 2-Butanone, 4-hydroxy-4-phenyl-
- 1,3-Butanediol, 1-phenyl-
- 3-bromoprop-1-yne
- Benzylideneacetone
- Benzoyl cyanide
- Acetophenone
- 1,3-Butanedione, 2-bromo-1-phenyl-
- acetyl cyanide
- Zinc, diiodo-μ-methylene-d2-di- (9CI)
- Ethanone, 1-[(2R,3S)-3-phenyloxiranyl]-, rel- (9CI)
- 2-(dimethyl-lambda~4~-sulfanylidene)-1-phenyl-1,3-butanedione
- Poly[1-[(benzoyloxy)methyl]-1,2-ethanediyl]
- 1-phenylbut-2-yn-1-one
- 1-Phenylethenyl acetate
Benzoylacetone Preparation Products
Benzoylacetone Suppliers
Benzoylacetone Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ketones
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Carbonyl compounds Ketones
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Solvents and Organic Chemicals Organic Compounds
Additional information on Benzoylacetone
Comprehensive Guide to Benzoylacetone (CAS No. 93-91-4): Properties, Applications, and Industry Insights
Benzoylacetone (CAS No. 93-91-4), also known as 1-phenyl-1,3-butanedione, is a versatile organic compound widely used in chemical synthesis, pharmaceuticals, and fragrance industries. Its unique β-diketone structure makes it a valuable intermediate for producing complex molecules. This article explores its properties, applications, and answers trending questions like "Is benzoylacetone soluble in water?" or "How is benzoylacetone used in organic chemistry?"—topics frequently searched in academic and industrial circles.
The molecular formula of Benzoylacetone is C10H10O2, with a molar mass of 162.19 g/mol. It appears as a pale-yellow crystalline solid with a characteristic sweet odor, often compared to honey-like fragrance. Its melting point ranges between 56–58°C, and it exhibits moderate solubility in organic solvents like ethanol and ether, while being sparingly soluble in water—a property frequently queried in solubility-related searches.
In organic synthesis, Benzoylacetone serves as a chelating ligand for metal ions, enabling applications in catalysis and material science. Researchers often search for "benzoylacetone metal complexes" due to their relevance in creating UV-stabilizers and photocatalysts. Its enol-keto tautomerism is another hot topic, with studies focusing on its equilibrium dynamics under varying pH conditions.
The pharmaceutical industry utilizes Benzoylacetone as a building block for heterocyclic compounds, including antipyretics and antimicrobial agents. Recent PubMed-indexed studies highlight its derivatives in "drug discovery pipelines," aligning with growing public interest in pharmaceutical intermediates. Its role in synthesizing flavonoid analogs also connects to wellness trends, as flavonoids gain attention for their antioxidant properties.
From an industrial perspective, Benzoylacetone is employed in perfumery due to its stable aromatic profile. Sustainability-focused queries like "biodegradable fragrance ingredients" increasingly mention this compound. Manufacturers also value its role in producing specialty coatings, where it acts as a cross-linking agent for high-performance polymers.
Safety and handling of Benzoylacetone (CAS No. 93-91-4) follow standard organic compound protocols. While not classified as hazardous under major regulatory frameworks, proper ventilation and PPE are recommended—details often sought in chemical safety datasheets. Its environmental persistence and ecotoxicology data remain areas of active research, reflecting the broader shift toward green chemistry principles.
Analytical methods for detecting Benzoylacetone include GC-MS and HPLC, with retention indices and fragmentation patterns well-documented in analytical chemistry databases. These techniques address common search queries like "how to identify benzoylacetone in mixtures." Advanced studies explore its spectroscopic signatures, particularly in IR and NMR spectroscopy.
Market trends indicate rising demand for Benzoylacetone in Asia-Pacific regions, driven by pharmaceutical and cosmetic sectors. SEO-optimized terms like "benzoylacetone suppliers 2024" and "high-purity benzoylacetone" reflect commercial interest. Innovations in continuous flow synthesis methods aim to improve production efficiency, a topic gaining traction in process chemistry forums.
In conclusion, Benzoylacetone (CAS No. 93-91-4) bridges fundamental research and industrial applications, with its relevance amplified by current trends in sustainable chemistry and bioactive molecule design. Its multifaceted nature ensures continued interest across scientific and commercial domains, making it a compound worthy of in-depth understanding.
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